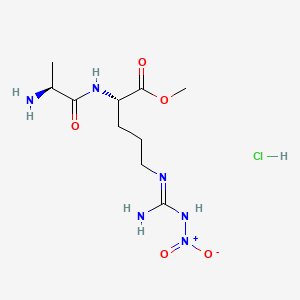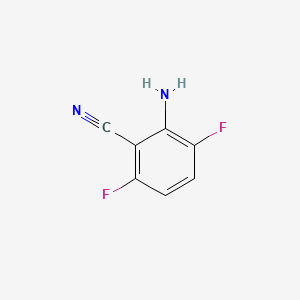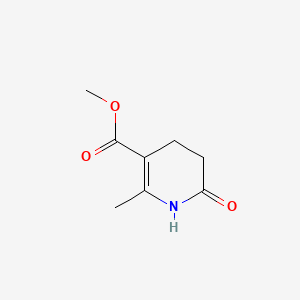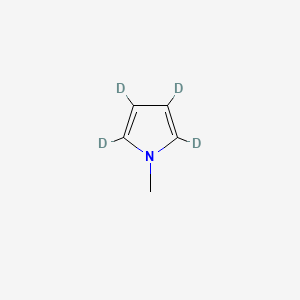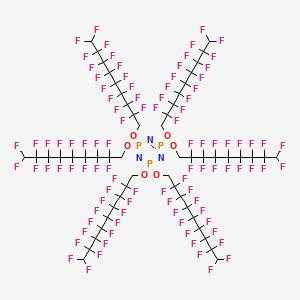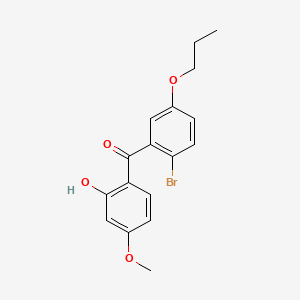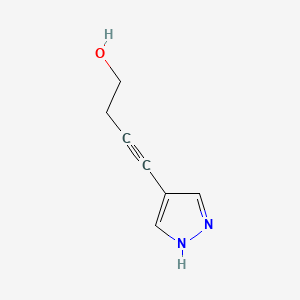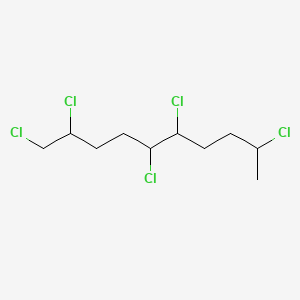
1,2,5,6,9-Pentachlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6,9-Pentachlorodecane is a chemical compound with the molecular formula C10H17Cl5 . It has an average mass of 314.507 Da and a monoisotopic mass of 311.977295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, and 5 chlorine atoms . The exact arrangement of these atoms in the molecule would determine its properties and reactivity.Applications De Recherche Scientifique
Photodegradation Studies
Research on compounds related to pentachlorodecane, such as pentachlorophenol (PCP), includes studies on photodegradation. For instance, the photodegradation of PCP under UV irradiation led to the production of chloride ions and intermediates like tetrachlorophenol and dichlorophenol. These studies help in understanding the breakdown of such compounds in the environment (Suegara et al., 2005).
Electrochemical Degradation
Electrochemical methods have been explored for degrading organochlorinated pollutants like PCP. Techniques involving electrochemically generated oxidants offer potential for environmental remediation, highlighting the relevance of such research in managing toxic compounds (Zamora-Garcia et al., 2017).
Microwave-Assisted Degradation
Studies have also examined the use of microwave energy coupled with zero-valence iron for the degradation of PCP. This method showed high efficiency and cost-effectiveness, representing a novel approach for the treatment of such compounds (Jou, 2008).
Detection and Characterization
Research has also focused on the detection and characterization of related chloroalkanes in various matrices. For instance, studies have developed methods to determine chlorodecane residues in fish, highlighting the importance of monitoring environmental contamination by such compounds (Beaume et al., 2006).
Electrochemical Properties
The electrochemical properties of compounds like pentachlorophenol have been studied extensively. These studies offer insights into the electrochemical reactions and potential applications in wastewater treatment (Gattrell & Macdougall, 1999).
Propriétés
IUPAC Name |
1,2,5,6,9-pentachlorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBEJYNNQNKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872691 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-13-5 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)
